(2-Amino-2-phenylethyl)dimethylamine

説明

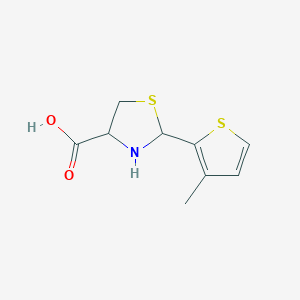

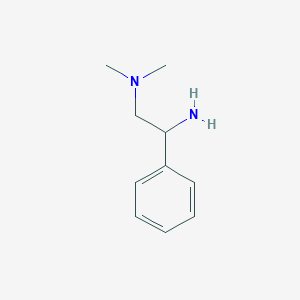

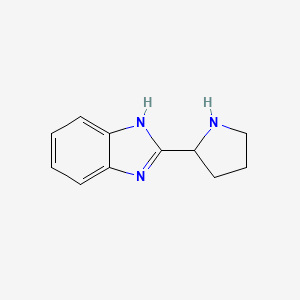

(2-Amino-2-phenylethyl)dimethylamine, commonly referred to as APDM, is an organic compound that has been widely studied for its potential application in various scientific fields. It is a colorless, water-soluble solid with a molecular weight of 163.26 g/mol and a melting point of -11°C. APDM is an important building block in organic synthesis, due to its ability to form stable carbon-nitrogen bonds. In addition, it has been used in a variety of scientific research applications, such as in the fields of biochemistry, physiology, and pharmacology.

科学的研究の応用

Charge Transfer Dynamics and Ionization Control

Research utilizing Rydberg fingerprint spectroscopy has revealed that (2-Amino-2-phenylethyl)dimethylamine (PENNA) demonstrates unique local photoionization pathways and charge-transfer dynamics. The molecule contains two ionization centers, allowing selective activation and control over ionization processes. This property enables the exploration of ultrafast charge-transfer dynamics, suggesting its potential for probing electronic processes in molecular systems (Cheng et al., 2005).

Strong Field Ionization Modeling

The angular dependence of strong field ionization of PENNA has been successfully modeled, shedding light on the mechanisms of charge migration between its amine and phenyl groups. This understanding is crucial for controlling the ratio of amine and phenyl cations, which can further be applied to probe charge migration within the molecule and potentially in other similar systems (Hoerner et al., 2020).

Femtosecond Dynamics in Charge Transfer

Investigations into the femtosecond dynamics after ionization of PENNA have provided insights into the nonresonant downhill charge transfer processes, particularly from the phenyl to the amine site. This research offers a model for understanding charge transfer in peptide cations, suggesting PENNA's role as a model system for studying similar dynamics in larger biological molecules (Lehr et al., 2005).

作用機序

Target of Action

It is structurally similar to phenethylamine, which is known to bind to the human trace amine-associated receptor 1 (htaar1) .

Mode of Action

Phenethylamine, a structurally similar compound, acts as a central nervous system stimulant in humans by binding to htaar1 and inhibiting vesicular monoamine transporter 2 (vmat2) in monoamine neurons .

Biochemical Pathways

Phenethylamine, a related compound, is known to regulate monoamine neurotransmission .

Pharmacokinetics

Phenethylamine, a structurally similar compound, is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid .

Result of Action

Phenethylamine, a related compound, acts as a central nervous system stimulant in humans .

Action Environment

It is recommended to handle this compound only in a well-ventilated area, and it should be stored in a well-ventilated place with the container kept tightly closed .

生化学分析

Biochemical Properties

(2-Amino-2-phenylethyl)dimethylamine plays a significant role in biochemical reactions, particularly those involving neurotransmission. It interacts with enzymes such as monoamine oxidase (MAO), which is responsible for the breakdown of monoamines . This interaction can influence the levels of neurotransmitters like dopamine and norepinephrine in the brain. Additionally, this compound can bind to trace amine-associated receptors (TAAR1), affecting the release and reuptake of these neurotransmitters .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of neurotransmitters, which can lead to changes in gene expression and cellular metabolism . For instance, the compound’s interaction with TAAR1 can activate intracellular signaling cascades that affect cellular functions such as proliferation, differentiation, and apoptosis . Moreover, this compound has been shown to impact the metabolic activity of cells by altering the levels of key metabolites involved in energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates TAAR1, leading to the modulation of intracellular signaling pathways . This activation can result in the inhibition or activation of various enzymes, influencing the overall metabolic state of the cell . Additionally, this compound can inhibit the activity of MAO, thereby increasing the levels of monoamines in the brain . These changes can have significant effects on neurotransmission and overall brain function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In vitro studies have shown that the compound’s effects on cellular function can persist for several hours, with long-term exposure leading to changes in gene expression and metabolic activity . In vivo studies have demonstrated that the compound can have lasting effects on brain function, particularly in terms of neurotransmitter levels and signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cognitive function and increase alertness by modulating neurotransmitter levels . At higher doses, it can lead to adverse effects such as increased heart rate, hypertension, and potential neurotoxicity . These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to monoamine metabolism . It interacts with enzymes such as MAO and aromatic L-amino acid decarboxylase (AADC), which are crucial for the synthesis and degradation of monoamines . The compound’s influence on these pathways can lead to changes in metabolic flux and the levels of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters such as the vesicular monoamine transporter 2 (VMAT2), which facilitates its uptake into synaptic vesicles . This interaction is crucial for the compound’s ability to modulate neurotransmitter release and reuptake .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and synaptic vesicles of neurons . The compound’s activity is influenced by its localization, as it can interact with various intracellular targets such as enzymes and receptors . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, affecting its overall function and activity .

特性

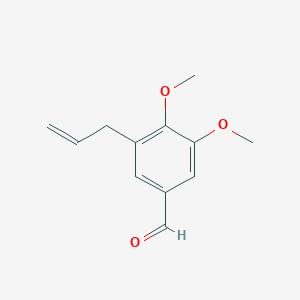

IUPAC Name |

N',N'-dimethyl-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12(2)8-10(11)9-6-4-3-5-7-9/h3-7,10H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGAXSHDDOESHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390162 | |

| Record name | (2-Amino-2-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31788-88-2 | |

| Record name | N2,N2-Dimethyl-1-phenyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31788-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Amino-2-phenylethyl)dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-amino-2-phenylethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-Benzoimidazol-2-yl)-propyl]-methyl-amine](/img/structure/B1274548.png)

![3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid](/img/structure/B1274555.png)